(3,5-Dichloropyridin-2-yl)methanamine dihydrochloride
Description
Properties
IUPAC Name |
(3,5-dichloropyridin-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.2ClH/c7-4-1-5(8)6(2-9)10-3-4;;/h1,3H,2,9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZGWQYYSDLZPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 2-Cyanopyridine
The synthesis begins with regioselective chlorination of 2-cyanopyridine (picolinonitrile) to introduce chlorine atoms at positions 3 and 5. This step leverages the meta-directing effect of the nitrile group:
Reaction Conditions
-
Reagents : Chlorine gas (Cl₂) or phosphorus pentachloride (PCl₅) with a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃).
-
Solvent : Dichloromethane or toluene.
Example Protocol
Catalytic Hydrogenation of the Nitrile
The nitrile group is reduced to a primary amine using hydrogenation:
Reaction Conditions
-
Catalyst : Palladium on carbon (Pd/C, 10% w/w).
-
Reagents : Hydrogen gas (H₂, 40–60 psi) and hydrochloric acid (HCl) in ethanol.
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Temperature : 25–50°C for 2–6 hours.
Example Protocol
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3,5-Dichloro-2-cyanopyridine (5 g, 26.5 mmol) is suspended in ethanol (100 mL).
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Pd/C (0.5 g) and conc. HCl (3 mL) are added under H₂ atmosphere (50 psi).
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After 4 hours, the mixture is filtered, concentrated, and recrystallized to yield (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride (yield: 70–85%).
Key Data
| Step | Starting Material | Product | Yield | Conditions |
|---|---|---|---|---|
| 1 | 2-Cyanopyridine | 3,5-Dichloro-2-cyanopyridine | 65% | Cl₂, FeCl₃, 100°C |
| 2 | 3,5-Dichloro-2-cyanopyridine | Target compound | 80% | Pd/C, H₂, HCl |
Alternative Routes
Hofmann Degradation of Carboxamide
This method converts a carboxamide intermediate to the primary amine:
Reaction Conditions
Protocol
-
3,5-Dichloropyridine-2-carboxamide is treated with NaOCl in aqueous NaOH.
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The intermediate is heated to 80°C to release CO₂, forming the amine.
Challenges : Low yields (~50%) due to side reactions; requires strict temperature control.
Nucleophilic Substitution of Halogenated Precursors
A halogen atom at position 2 is displaced by an amine group:
Reaction Conditions
-
Reagents : Ammonia (NH₃) or ammonium hydroxide (NH₄OH) under high pressure.
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Catalyst : Copper(I) iodide (CuI) in dimethylformamide (DMF).
Example
-
2-Bromo-3,5-dichloropyridine reacts with NH₄OH at 120°C for 8 hours.
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The product is acidified with HCl to form the dihydrochloride (yield: 55–65%).
Industrial-Scale Optimization
Continuous Flow Chlorination
To enhance scalability, continuous flow reactors are employed for chlorination:
Hydrogenation in Polar Solvents
Ethanol-water mixtures (3:1) increase hydrogenation efficiency:
Mechanistic Insights
Chlorination Regioselectivity
The nitrile group directs electrophilic substitution to positions 3 and 5 via resonance stabilization of the intermediate arenium ion.
Reduction Kinetics
Hydrogenation follows first-order kinetics with respect to nitrile concentration. Acidic conditions protonate the pyridine nitrogen, preventing catalyst poisoning.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Nitrile Reduction | High purity, scalable | Requires Cl₂ handling | 70–85% |
| Hofmann Degradation | Avoids Cl₂ | Low yield, side reactions | 50–60% |
| Nucleophilic Substitution | Simple setup | Harsh conditions | 55–65% |
Chemical Reactions Analysis
(3,5-Dichloropyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
-
Enzyme Inhibition
- The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that it can reduce the activity of kinases that play a crucial role in cancer cell proliferation, suggesting potential therapeutic applications in oncology.
- Case Study : A study demonstrated significant antiproliferative activity against various tumor cell lines, indicating its potential as an anticancer agent.
-
Antimicrobial Activity
- Preliminary studies suggest that (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride may exhibit antimicrobial properties. Its interaction with bacterial enzymes could lead to the development of new antibiotics.
- Data Table: Biological Activities
-
Organic Synthesis
- This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions.
- Chemical Reactions Analysis :
- Oxidation : Can be oxidized using strong oxidizing agents to form corresponding oxidized products.
- Reduction : Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur where chlorine atoms are replaced by other nucleophiles.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride:
- Substituent Effects : The presence of chlorine atoms enhances binding affinity to target enzymes.
- Functional Group Modifications : Alterations to the amine group can influence solubility and bioavailability.
Mechanism of Action
The mechanism of action of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
The target compound’s chlorine substituents are electron-withdrawing groups (EWGs), which contrast sharply with electron-donating groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) found in analogs. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Structural Features |
|---|---|---|---|---|
| (3,5-Dichloropyridin-2-yl)methanamine diHCl | C₆H₇Cl₂N₂·2HCl | 285.22 (est.) | Cl (3,5); NH₂CH₂ (2) | Two EWGs (Cl), dihydrochloride salt |
| (3-Methoxypyridin-2-yl)methanamine HCl | C₇H₁₁ClN₂O | 198.63 | OCH₃ (3); NH₂CH₂ (2) | One EDG (OCH₃), monohydrochloride |
| 2-(Chloromethyl)-4-methoxypyridine HCl | C₇H₉Cl₂NO | 202.06 | ClCH₂ (2); OCH₃ (4) | Chloromethyl linker, methoxy group |
| 3,5-Diamino-2,6-dimethoxypyridine diHCl | C₇H₁₂Cl₂N₄O₂ | 267.11 | NH₂ (3,5); OCH₃ (2,6) | Two EDGs (NH₂, OCH₃), dihydrochloride |
Key Observations :
- Chlorine vs.
- Salt Form: Dihydrochloride salts (e.g., target compound and 3,5-diamino-2,6-dimethoxypyridine diHCl) generally exhibit higher aqueous solubility than monohydrochlorides or free bases .
Physicochemical Properties
While explicit solubility data for the target compound is unavailable, inferences can be drawn from similar dihydrochlorides:
- Molecular Weight : The target compound’s estimated molecular weight (~285.22 g/mol) is comparable to 1-[6-(3,5-dimethylphenyl)pyridin-2-yl]methanamine diHCl (285.22 g/mol) but higher than methoxy-substituted analogs (e.g., 198.63 g/mol for (3-Methoxypyridin-2-yl)methanamine HCl) .
- Lipophilicity: Chlorine’s hydrophobicity likely increases the target’s logP compared to methoxy or amino analogs, affecting membrane permeability in biological systems .
Biological Activity
(3,5-Dichloropyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8Cl4N2 and a molecular weight of 249.95 g/mol. This compound has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its synthesis typically involves the reaction of 3,5-dichloropyridine with formaldehyde and ammonium chloride under controlled conditions.
The biological activity of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride primarily stems from its ability to interact with specific molecular targets, such as enzymes or receptors. The compound exhibits enzyme inhibition by binding to the active sites of various proteins, thereby preventing substrate binding and catalytic activity. This mechanism positions it as a potential candidate for therapeutic applications, particularly in cancer treatment and enzyme regulation.
Research Findings
- Enzyme Inhibition : Studies have indicated that (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of certain kinases, which are crucial in cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
- Case Studies : In a recent study exploring its effects on cancer cell lines, (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride demonstrated significant antiproliferative activity against various tumor types, suggesting its potential as an anticancer agent.
Data Table: Biological Activities
| Activity | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced kinase activity | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antiproliferative | Significant reduction in cancer cell viability |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride. Modifications to the pyridine ring or the amine group can significantly influence its potency and selectivity towards specific targets.
Key Findings on SAR:
- Substituent Effects : The presence of chlorine atoms at the 3 and 5 positions on the pyridine ring enhances the compound's binding affinity to target enzymes.
- Functional Group Modifications : Alterations to the amine group can lead to variations in solubility and bioavailability, impacting overall efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride, and how can reaction conditions be optimized to improve yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of 3,5-dichloropyridine derivatives. For example, chloropyridine intermediates can be functionalized with aminomethyl groups under controlled pH and temperature. Reaction optimization includes using catalysts like palladium for cross-coupling or adjusting solvent polarity (e.g., ethanol/water mixtures) to enhance solubility . Purification via recrystallization or column chromatography (using silica gel and dichloromethane/methanol gradients) is critical to isolate the dihydrochloride salt .
Q. What analytical techniques (e.g., HPLC, NMR, mass spectrometry) are most effective for characterizing the purity and structural integrity of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride?
- Methodology :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm can quantify purity. Mobile phases often combine acetonitrile and trifluoroacetic acid (0.1% in water) to resolve polar impurities .
- NMR : H and C NMR in DO or DMSO-d confirm proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm and methylamine protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 211.02 for the free base) .
Q. What safety protocols should be followed when handling (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride in laboratory settings, particularly concerning its hydrochloride form?
- Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. The hydrochloride form may release HCl vapors under heat; neutralization with sodium bicarbonate is recommended for spills. Storage at 2–8°C in airtight containers prevents hygroscopic degradation .
Advanced Research Questions
Q. How can crystallographic data (e.g., using SHELX programs) be utilized to confirm the molecular structure and hydrogen bonding patterns of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths, angles, and hydrogen-bonding networks. For dihydrochloride salts, Cl ions typically form N–H···Cl interactions with the amine group. Data collection at 100 K reduces thermal motion artifacts, and Olex2/SHELXTL interfaces aid in visualizing packing diagrams .
Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride, particularly in studies targeting LOXL2 inhibition?
- Methodology :
- In vitro : LOXL2 enzymatic assays (IC determination) using recombinant human LOXL2 and fluorogenic substrates (e.g., DQ collagen). Competitive inhibition kinetics (Lineweaver-Burk plots) validate mechanism .
- In vivo : Fibrosis models (e.g., CCl-induced liver fibrosis in mice) with histopathology (Masson’s trichrome staining) and hydroxyproline quantification assess therapeutic efficacy .
Q. How can researchers resolve contradictions in stability data for (3,5-Dichloropyridin-2-yl)methanamine dihydrochloride under varying pH and temperature conditions?
- Methodology : Conduct forced degradation studies:
- pH Stability : Incubate solutions at pH 1–13 (37°C, 24 hrs) and monitor degradation via UPLC. Acidic conditions may hydrolyze the amine group, while alkaline conditions degrade the pyridine ring .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points (>200°C for most hydrochloride salts). Kinetic modeling (Arrhenius equation) predicts shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
